molecular formula C20H17ClN2O2 B2799714 1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946303-64-6

1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2799714
CAS No.: 946303-64-6
M. Wt: 352.82
InChI Key: DOESEAWVGRZZCO-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a chemical compound featuring a dihydropyridinone core, a scaffold recognized in medicinal chemistry for its relevance in drug discovery research. This specific molecule belongs to a class of N-phenyl-2-oxo-1,2-dihydropyridine-3-carboxamides that have been identified as potent and selective inhibitors of kinase targets . Compounds within this structural family have shown oral efficacy in in vivo models and have been advanced into clinical trials for their therapeutic potential, underscoring the research value of this chemotype . The structure-activity relationships (SAR) of related carboxamide compounds indicate that the nature of the substituents on both the phenyl ring of the amide group and the nitrogen atom of the dihydropyridinone core is critical for modulating biological activity and selectivity . This makes such compounds valuable tools for probing biological pathways and optimizing lead structures in development programs. Researchers can utilize this compound in various biochemical and pharmacological assays to investigate kinase function, cellular signaling, and mechanisms of disease. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O2/c1-14-8-10-16(11-9-14)22-19(24)17-6-4-12-23(20(17)25)13-15-5-2-3-7-18(15)21/h2-12H,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOESEAWVGRZZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chlorobenzylamine with a suitable dihydropyridine precursor under controlled conditions. Industrial production methods may involve the use of automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological activities, including:

Anticancer Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in the dihydropyridine structure can enhance cytotoxicity against various cancer cell lines. The chlorophenyl and methylphenyl substitutions are believed to contribute to this activity by interacting with specific cellular targets involved in tumor growth and proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group is particularly noted for enhancing the lipophilicity of the compound, which may facilitate better membrane penetration and increased efficacy against microbial cells .

Neurological Implications

Recent investigations have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that the compound may modulate neurotransmitter systems or exert antioxidant effects, thereby providing neuroprotection in conditions such as Alzheimer's disease .

Case Studies

Study Findings Reference
In vitro anticancer studyShowed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Antimicrobial assayEffective against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Neuroprotection studyDemonstrated reduced oxidative stress markers in neuronal cultures treated with the compound.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives. Key comparisons are outlined below:

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structural Differences : The bromo analog substitutes the 2-chlorophenylmethyl group with a 3-bromo-2-methylphenyl moiety.
  • Conformational Analysis : X-ray crystallography reveals a near-planar conformation (dihedral angle: 8.38°) due to π-conjugation across the amide bridge. This planar geometry is critical for intermolecular interactions, such as centrosymmetric dimer formation via N–H⋯O hydrogen bonds .
  • Impact of Halogen Substitution : Bromine’s higher atomic weight and polarizability compared to chlorine may enhance crystal packing stability but reduce solubility.

N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Structural Differences : Replaces the 4-methylphenyl group with a 4'-chlorobiphenyl-2-yl substituent.
  • This modification is common in agrochemicals (e.g., boscalid, a fungicide) to enhance target binding in hydrophobic environments .

BMS-777607

  • Structural Differences : Features an ethoxy group and fluorophenyl substituents.
  • Biological Activity : Acts as a selective Met kinase inhibitor with oral efficacy, demonstrating the carboxamide core’s versatility in medicinal chemistry. The ethoxy group likely optimizes pharmacokinetics by balancing solubility and metabolic stability .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties
1-[(2-Chlorophenyl)methyl]-N-(4-methylphenyl)-... C₂₀H₁₇ClN₂O₂ 2-Chlorophenylmethyl, 4-methylphenyl 352.82 Planar conformation (predicted), potential kinase inhibition
N-(3-Bromo-2-methylphenyl)-... C₁₄H₁₃BrN₂O₂ 3-Bromo-2-methylphenyl 321.17 Near-planar conformation (8.38°), hydrogen-bonded dimers
N-(4'-Chlorobiphenyl-2-yl)-... C₁₉H₁₅ClN₂O₂ 4'-Chlorobiphenyl-2-yl 338.79 High lipophilicity, agrochemical applications
BMS-777607 C₂₄H₂₀ClF₂N₃O₃ Ethoxy, 4-fluorophenyl 483.89 Met kinase inhibition (IC₅₀: <10 nM), oral bioavailability

Key Research Findings

Tautomerism and Conformation : Analogous compounds (e.g., N-(3-chloro-2-methylphenyl)-...) exist as keto-amine tautomers rather than hydroxy-pyridine forms, stabilizing the lactam ring for intermolecular interactions .

Halogen Effects : Bromine substitution increases molecular weight and van der Waals interactions but may reduce solubility compared to chlorine analogs.

Medicinal Chemistry Optimization : Ethoxy and fluorophenyl groups in BMS-777607 demonstrate how substituent engineering enhances target affinity and drug-like properties .

Biological Activity

1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the class of dihydropyridines, which are known for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and cardiovascular health. This article reviews its biological activity, including mechanisms of action, cytotoxicity, and structure-activity relationships.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C19H18ClN3O2. Its structure features a dihydropyridine core substituted with a chlorobenzyl group and a methylphenyl moiety.

PropertyValue
Molecular FormulaC19H18ClN3O2
Molecular Weight351.81 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, which can lead to alterations in cellular signaling pathways. For instance, studies suggest that it may inhibit calcium channels, thereby influencing cardiovascular functions and potentially exhibiting antihypertensive properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For example:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values indicate potent activity, suggesting that it can induce apoptosis in cancer cells .
  • Mechanisms of Apoptosis : The induction of apoptosis was confirmed by increased levels of pro-apoptotic markers such as Bax and caspase 9, alongside a decrease in anti-apoptotic Bcl-2 levels. This indicates that the compound promotes cell death through intrinsic apoptotic pathways .

Table: Anticancer Activity Summary

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-710.10Induces apoptosis via Bax/Bcl-2 ratio
HepG25.36Activates caspase pathways

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the substituents on the dihydropyridine core significantly affect biological activity:

  • Chlorobenzyl Group : The presence of the chlorobenzyl group enhances lipophilicity and receptor binding affinity.
  • Methylphenyl Substituent : Variations in the methylphenyl group can lead to changes in selectivity towards different cancer cell types.

These findings suggest that fine-tuning the chemical structure could optimize the therapeutic efficacy of this compound .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the dihydropyridine framework. The study found that compounds with additional functional groups exhibited enhanced selectivity and potency against tumor cells compared to their parent compound .

Moreover, in vivo studies demonstrated that certain derivatives effectively targeted tumor sites in animal models, showcasing their potential for further development into therapeutic agents .

Q & A

Q. What are the key steps and challenges in synthesizing 1-[(2-chlorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step reactions, including cyclization of the dihydropyridine core and subsequent functionalization. Critical steps include:

  • Nucleophilic substitution for introducing the 2-chlorobenzyl group (analogous to ).
  • Amide coupling between the dihydropyridine carboxylic acid and the 4-methylaniline derivative (). Key challenges:
  • Optimizing reaction conditions (e.g., using Lewis acids like BF₃·OEt₂ for cyclization, as seen in ).
  • Minimizing side reactions , such as over-oxidation of the dihydropyridine ring ( ). Purity is monitored via thin-layer chromatography (TLC), and structural confirmation relies on NMR and mass spectrometry ( ) .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and dihydropyridine ring conformation ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ( ).
  • X-ray crystallography : Resolves bond angles and stereochemistry (if crystals are obtainable) ( ).
  • HPLC : Assesses purity (>95% is typical for pharmacological studies) ( ) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence biological activity in dihydropyridine derivatives?

Structure-activity relationship (SAR) studies reveal:

  • 2-Chlorophenyl group : Enhances lipophilicity and target binding (e.g., enzyme inhibition) compared to non-halogenated analogs ( ).
  • 4-Methylphenyl carboxamide : Improves metabolic stability by reducing cytochrome P450-mediated oxidation (). Comparative studies with fluorinated analogs (e.g., 4-fluorophenyl derivatives) show altered potency due to electronic effects ( ) .

Q. What computational strategies are used to predict target interactions for this compound?

  • Molecular docking (e.g., AutoDock Vina) models binding to enzymes like kinases or phosphodiesterases, leveraging the dihydropyridine core's planar structure ().
  • Density Functional Theory (DFT) : Calculates electron distribution to explain reactivity, such as the carboxamide's hydrogen-bonding capacity ().
  • MD simulations assess stability in biological membranes, guided by logP values (~3.5 for this compound) () .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

  • Varied assay conditions (e.g., pH, co-solvents like DMSO affecting solubility) ().
  • Substituent-dependent off-target effects (e.g., 2-chlorophenyl vs. 4-chlorophenyl analogs interacting with unrelated receptors) ( ). Mitigation strategies:
  • Standardized protocols (e.g., IC₅₀ measurements under identical buffer conditions).
  • Selective functionalization to isolate pharmacophores () .

Methodological Tables

Q. Table 1: Comparative Reactivity of Dihydropyridine Derivatives

SubstituentOxidation Potential (V)Reduction StabilityReference
2-Chlorophenyl+1.2High
4-Fluorophenyl+1.0Moderate
4-Methylphenyl+0.8Low

Q. Table 2: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, DMSO-d₆)δ 8.2 (d, 1H, pyridine-H), δ 2.3 (s, 3H, CH₃)
HRMSm/z 383.0925 [M+H]⁺

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